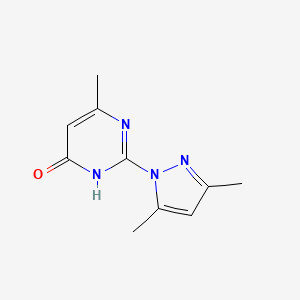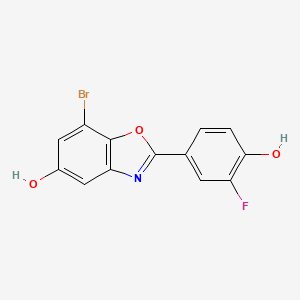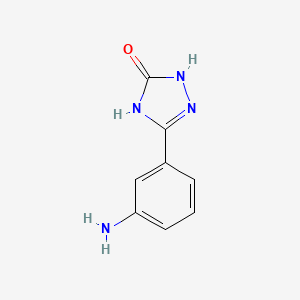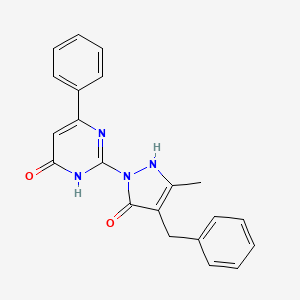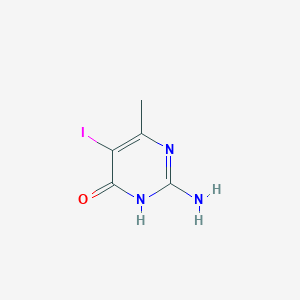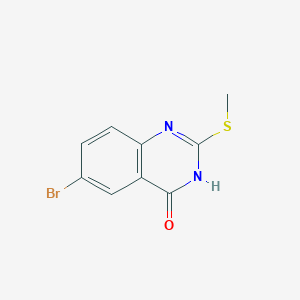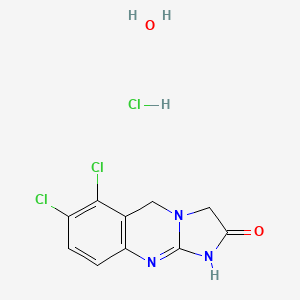
Anagrelidhydrochlorid-Monohydrat
Übersicht
Beschreibung
Anagrelide hydrochloride monohydrate is a synthetic quinazoline derivative . It is used as a platelet-reducing agent to treat a blood cell disorder called thrombocythemia, which occurs when your body produces too many platelet cells . It reduces platelet production through a decrease in megakaryocyte maturation .
Synthesis Analysis
The synthesis of Anagrelide hydrochloride monohydrate involves the use of concentrated HCl as the salt-forming agent and ethanol as the solvent . The reaction is performed at reflux temperature .Molecular Structure Analysis
The molecular formula of Anagrelide hydrochloride monohydrate is C10H10Cl3N3O2 . It is an oral imidazoquinazoline .Physical And Chemical Properties Analysis
Anagrelide hydrochloride monohydrate has a molecular weight of 310.6 g/mol . It is an off-white powder that is very slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Behandlung der Essentiellen Thrombozythämie (ET)
Anagrelidhydrochlorid-Monohydrat wird hauptsächlich als Thrombozyten-senkendes Mittel bei der Behandlung der Essentiellen Thrombozythämie (ET), einer myeloproliferativen Erkrankung, die durch eine erhöhte Thrombozytenzahl gekennzeichnet ist, eingesetzt . Es trägt zur Reduzierung des Thrombose- und Infarktrisikos bei, die erhebliche Komplikationen im Zusammenhang mit ET darstellen.
Hemmung der Thrombozytenaggregation
Ursprünglich als Hemmer der Thrombozytenaggregation entwickelt, spielt Anagrelid eine entscheidende Rolle bei der Verhinderung der Verklumpung von Thrombozyten, die zur Bildung von Blutgerinnseln führen kann . Diese Anwendung ist entscheidend in der Forschung, die sich auf Herz-Kreislauf-Erkrankungen und Zustände konzentriert, bei denen die Gerinnselprävention im Vordergrund steht.
Pharmakologische Forschung
This compound dient als Referenzstandard in der pharmakologischen Forschung, um die Stärke, Qualität, Reinheit und Identität von Verbindungen in verschiedenen Tests und Assays zu bestimmen . Seine gut charakterisierte Natur macht es zu einem wertvollen Werkzeug für vergleichende Studien.
Entwicklung von Analogverbindungen
Die chemische Struktur von Anagrelid wird als Basis für die Synthese von Analogverbindungen mit potenziellen therapeutischen Anwendungen verwendet. Forscher untersuchen Modifikationen seiner Imidazoquinazolinstruktur, um neue Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen zu entwickeln .
Studium myeloproliferativer Erkrankungen
Die Wirksamkeit von Anagrelid bei der Behandlung von ET hat zu seiner Verwendung bei der Untersuchung anderer verwandter myeloproliferativer Erkrankungen geführt. Es liefert Einblicke in die autonome klonal proliferierende Proliferation von Knochenmark-Megakaryozyten, die ein gemeinsames Merkmal dieser Erkrankungen ist .
Untersuchung der arzneimittelinduzierten Leukämietransformation
Es gibt einen Zusammenhang zwischen medikamentöser Therapie und einer erhöhten Häufigkeit von Leukämietransformationen bei Patienten mit ET. Anagrelid wird in der Forschung verwendet, um dieses Phänomen zu untersuchen und die langfristigen Auswirkungen von Thrombozyten-senkenden Mitteln auf Knochenmarkserkrankungen zu verstehen .
Wirkmechanismus
Target of Action
Anagrelide hydrochloride monohydrate primarily targets platelets in the blood . It is used to lower dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . Platelets play a crucial role in blood clotting, and an excess can lead to complications such as thrombosis .
Mode of Action
Anagrelide works by suppressing the transcription factors necessary for the synthesis and maturation of platelet-producing cells . It appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This results in a dose-related reduction in platelet production, which stems from decreased megakaryocyte hypermaturation .
Biochemical Pathways
It is known that the drug disrupts the postmitotic phase of maturation in megakaryocytes, the cells responsible for producing platelets . This disruption leads to a decrease in platelet production .
Result of Action
The primary result of anagrelide’s action is a reduction in platelet counts . This decrease in platelet levels reduces the risk of thrombosis and ameliorates symptoms associated with thrombocythemia, including thrombo-hemorrhagic events .
Action Environment
The action of anagrelide can be influenced by various environmental factors. For instance, the drug’s efficacy may be affected by the patient’s liver function, as anagrelide is primarily metabolized in the liver . Additionally, the drug’s action may be influenced by interactions with other medications. For example, other PDE3 inhibitors can exacerbate the inotropic effects of anagrelide . Also, the use of aspirin and drugs that increase bleeding risk can increase the risk of bleeding when used concomitantly with anagrelide .
Safety and Hazards
Anagrelide may cause serious side effects, including easy bruising or bleeding, signs of stomach bleeding, chest pain or pressure, fast or pounding heartbeats, shortness of breath, swelling in your lower legs, or blue-colored lips or skin . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O.ClH.H2O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;;/h1-2H,3-4H2,(H,13,14,16);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXXKJQBOJJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
823178-43-4 | |
| Record name | Anagrelide hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823178434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-dichloro-1H,2H,3H,5H-imidazolidino[2,1-b]quinazolin-2-one hydrate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANAGRELIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM763Y5C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)
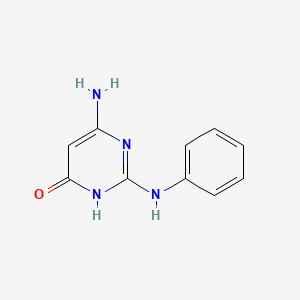
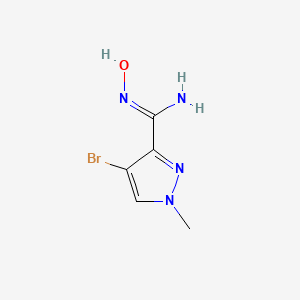

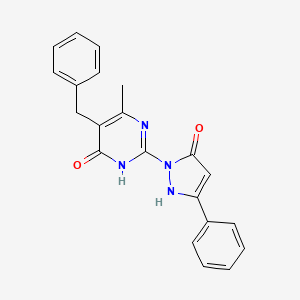
![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)
![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)
